molecular formula C10H10S2 B14123665 2,2'-(Ethane-1,1-diyl)dithiophene

2,2'-(Ethane-1,1-diyl)dithiophene

Cat. No.: B14123665
M. Wt: 194.3 g/mol
InChI Key: CXRPNLIUCUKLPK-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,1-diyl)dithiophene is an organic compound that features a unique structure with two thiophene rings connected by an ethane bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,1-diyl)dithiophene typically involves the Corey–Fuchs reaction followed by coupling reactions.

Industrial Production Methods

These methods often utilize continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,1-diyl)dithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .

Scientific Research Applications

2,2’-(Ethane-1,1-diyl)dithiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-(Ethane-1,1-diyl)dithiophene exerts its effects is primarily related to its electronic structure. The ethane bridge and thiophene rings create a conjugated system that can absorb and emit light, making it useful in optoelectronic applications. The molecular targets and pathways involved are typically related to its interaction with light and other electromagnetic radiation .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10S2

Molecular Weight

194.3 g/mol

IUPAC Name

2-(1-thiophen-2-ylethyl)thiophene

InChI

InChI=1S/C10H10S2/c1-8(9-4-2-6-11-9)10-5-3-7-12-10/h2-8H,1H3

InChI Key

CXRPNLIUCUKLPK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)C2=CC=CS2

Origin of Product

United States

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